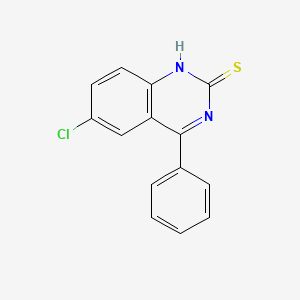

6-Chloro-4-phenylquinazoline-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-phenyl-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2S/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBHCDCLIPGSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=S)NC3=C2C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353009 | |

| Record name | STK862333 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57370-19-1 | |

| Record name | STK862333 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Diverse Synthetic Routes for 6-Chloro-4-phenylquinazoline-2-thiol

The most prevalent and direct method for constructing the this compound framework is through the cyclocondensation of an appropriately substituted aminobenzophenone.

The key starting material for this approach is 2-amino-5-chlorobenzophenone (B30270) . This compound is a critical intermediate in the pharmaceutical industry, notably serving as a precursor for the synthesis of various 1,4-benzodiazepines. researchgate.netchemicalbook.com Its preparation can be accomplished through methods like the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride or the reaction of p-chloroaniline with benzonitrile (B105546) in the presence of a Lewis acid. patsnap.com

The core reaction involves the treatment of 2-amino-5-chlorobenzophenone with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). The reaction is typically conducted in a polar solvent and catalyzed by a strong acid, like hydrochloric acid (HCl). In this process, the amino group of the benzophenone (B1666685) attacks the thiocyanate, leading to an intermediate thiourea (B124793) which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinazoline-2-thiol ring system.

An alternative, though less direct for this specific substitution pattern, involves the cyclization of 2-aminobenzylamines with carbon disulfide (CS₂). researchgate.net This highlights the versatility of cyclization strategies in forming the quinazoline-2-thiol core.

Alternative syntheses can be devised starting from a pre-formed quinazoline (B50416) ring, introducing the thiol functionality via nucleophilic substitution.

One such strategy is the thionation of the corresponding quinazolinone, 6-chloro-4-phenylquinazolin-2(1H)-one . This conversion of a carbonyl group to a thiocarbonyl is effectively achieved using thionating agents. While phosphorus pentasulfide (P₄S₁₀) can be used, it often requires harsh conditions like high temperatures and long reaction times. nih.gov A more modern and efficient alternative is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). nih.govchemicalbook.com Lawesson's Reagent operates under milder conditions, is soluble in many organic solvents, and generally provides higher yields of the desired thio-product. organic-chemistry.orgresearchgate.net The reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the driving force. organic-chemistry.org

Another approach involves the nucleophilic displacement of a leaving group, typically a halogen, from the C2 position of the quinazoline ring. This would entail synthesizing a precursor like 2,6-dichloro-4-phenylquinazoline and subsequently reacting it with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis. However, a significant challenge in this route is regioselectivity, as the chlorine atom at the C4 position of quinazolines is also highly susceptible to nucleophilic attack. researchgate.net

Reflecting modern trends in organic synthesis that prioritize efficiency and atom economy, multicomponent reactions (MCRs) offer a powerful approach to quinazoline synthesis. mdpi.comnih.gov While a specific MCR for this compound is not widely documented, established protocols for related quinazolines can be adapted.

Optimized Reaction Conditions and Parameters

The yield, selectivity, and environmental impact of synthesizing this compound are highly dependent on the chosen reaction conditions.

The choice of solvent plays a critical role in quinazoline synthesis. Studies on related structures have shown that polar solvents are generally preferred. For instance, highly polar solvents like dimethylformamide (DMF) and even water have been found to provide excellent yields in cyclization reactions, whereas non-polar solvents such as toluene (B28343) and tetrahydrofuran (B95107) (THF) can be ineffective. researchgate.net

A significant advancement in this area is the use of Deep Eutectic Solvents (DESs) as green and eco-friendly media. tandfonline.com DESs, such as a 1:2 molar ratio of choline chloride and urea , can function as both the solvent and catalyst. tandfonline.com These solvents are non-volatile, biodegradable, and can lead to high product yields, often superior to conventional organic solvents. The basicity or acidity of the DES can be tuned to optimize the reaction outcome.

Table 1: Effect of Different Deep Eutectic Solvents (DES) on a Model Quinazolinone Synthesis This table illustrates the impact of various solvent media on product yield in a representative quinazolinone synthesis, highlighting the efficacy of specific DES formulations.

| Solvent System | Molar Ratio | Yield (%) | Reference |

|---|---|---|---|

| Choline chloride:Urea | 1:2 | 63 | tandfonline.com |

| Choline chloride:N-methylurea | 1:3 | 59 | tandfonline.com |

| Choline chloride:Glycerol | 1:2 | 45 | tandfonline.com |

| Ethanol (Conventional) | N/A | Low/Ineffective | researchgate.net |

Temperature is a crucial parameter, with most cyclization and substitution reactions requiring heating to proceed at an efficient rate. Reactions are commonly performed at reflux temperatures of the chosen solvent or at specific setpoints, for example, 80 °C in DES or up to 150 °C for thionation reactions. chemicalbook.comtandfonline.com

To overcome the limitations of conventional heating, which can involve long reaction times and high energy consumption, alternative energy sources are employed.

Microwave (MW) Irradiation : This has emerged as a powerful tool in quinazoline synthesis. Microwave heating can dramatically reduce reaction times from many hours to mere minutes and frequently leads to higher product yields. frontiersin.org This method's efficiency often allows for reactions to be run under solvent-free conditions, further enhancing its green credentials. frontiersin.orgnih.gov

Ultrasonic Irradiation : Sonication provides another non-conventional method to promote reactions. The acoustic cavitation generated by ultrasound creates localized hot spots with high temperature and pressure, which can significantly accelerate reaction rates and improve yields, even in one-pot, solvent-free syntheses. nih.gov

Table 2: Comparison of Reaction Conditions for a Model Quinazolinone Synthesis This table compares the reaction time and yield for a representative quinazolinone synthesis using conventional heating versus modern energy sources, demonstrating the significant advantages of the latter.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate | nih.gov |

| Microwave Irradiation | 5-15 minutes | Excellent (e.g., 91%) | frontiersin.org |

| Ultrasonic Irradiation | 1-2 hours | Excellent (e.g., 94%) | nih.gov |

Catalyst Selection and Mechanistic Role in Synthesis

The synthesis of the this compound core structure typically involves the cyclocondensation of a 2-aminobenzophenone (B122507) precursor with a source of the thiocarbonyl group. A key starting material for this transformation is 2-amino-5-chlorobenzophenone. The choice of catalyst is crucial in directing the reaction pathway and enhancing the efficiency of the cyclization process.

While a direct catalytic synthesis for this compound is not extensively detailed in readily available literature, the synthesis of structurally analogous quinazolin-2-thiones and other quinazoline derivatives provides insight into potential catalytic systems. Acid catalysts are commonly employed to facilitate the key steps of the reaction.

Mechanism of Acid Catalysis:

In a typical acid-catalyzed synthesis, the reaction between 2-amino-5-chlorobenzophenone and a thiourea equivalent (like ammonium thiocyanate) would proceed through the following mechanistic steps:

Activation of the Carbonyl Group: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen of the 2-amino-5-chlorobenzophenone. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The nitrogen atom of the thiourea or a related reagent attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Intramolecular Cyclization: The amino group at the C2 position of the benzophenone ring then performs an intramolecular nucleophilic attack on the carbon of the thiourea moiety.

Dehydration: Subsequent dehydration, often facilitated by the acidic medium, leads to the formation of the stable heterocyclic quinazoline ring.

Commonly used acid catalysts in the synthesis of related quinazoline structures include trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TSA). These catalysts are effective in promoting the necessary condensation and cyclization steps. nih.gov

The following table outlines various catalysts that have been utilized in the synthesis of related quinazoline compounds, which could be adapted for the synthesis of this compound.

| Catalyst | Substrates | Product Type | Role of Catalyst |

| Trifluoroacetic Acid (TFA) | Anthranilamides and ketoalkynes | 2-Aryl(alkyl)-quinazolin-4(3H)-ones | Promotes selective C-C triple bond cleavage and subsequent cyclization. nih.gov |

| p-Toluenesulfonic Acid (p-TSA) | Anthranilamide and aldehydes | Quinazolinone derivatives | Acts as a Brønsted acid to catalyze condensation under mechanochemical grinding. nih.gov |

| Glutamic Acid | Isatoic anhydride, isoniazid, aldehydes | Dihydroquinazolinone derivatives | A biodegradable organocatalyst for multicomponent reactions. nih.gov |

| Salicylic (B10762653) Acid Derivatives | o-Aminobenzylamines and benzylamines | 2-Substituted quinazolines | Organocatalyst for oxidative condensation. frontiersin.org |

Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is of growing importance to minimize environmental impact and improve sustainability. Key areas of focus include the use of solvent-free methodologies, catalyst-free approaches, organocatalysis, and maximizing atom economy.

Solvent-free synthesis offers significant environmental benefits by eliminating the use of hazardous organic solvents, reducing waste, and often simplifying work-up procedures. Thermal conditions without a solvent can promote reactions by allowing for close interaction between reactants.

A notable example is the solvent-free and catalyst-free reaction of o-aminobenzophenone with aryl isothiocyanates under thermal conditions to produce 4-phenyl-4-hydroxyquinazolin-2-thione derivatives. bohrium.com This methodology, when applied to 2-amino-5-chlorobenzophenone, could potentially yield a precursor to the target molecule. The reaction proceeds in high yield through simple heating of the reactants, followed by purification via recrystallization. bohrium.com The high efficiency of such solvent-free methods is attributed to the high concentration of reactants, which can accelerate reaction rates.

The following table summarizes a representative solvent-free synthesis for a closely related compound.

| Reactants | Conditions | Product | Yield | Reference |

| o-Aminobenzophenone and Aryl isothiocyanates | Thermal, Solvent-free | 4-Phenyl-4-hydroxyquinazolin-2-thione derivatives | Quantitative | bohrium.com |

Catalyst-Free Approaches:

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it avoids the use of often toxic and expensive metal catalysts and simplifies product purification. For the synthesis of sulfur-containing quinazolines, catalyst-free methods have been successfully developed. For instance, 2-aryl-1,2-dihydro-quinazolin-4(1H)-thiones can be prepared in excellent yields from 2-aminobenzothioamides and aldehydes simply by reacting them in water, without any added catalyst or promoter. rsc.orgnih.gov This demonstrates the potential for developing a catalyst-free synthesis for this compound, possibly by using water as a green solvent.

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, is a powerful tool in green chemistry. nih.gov These catalysts are often less toxic and more environmentally benign than their metal-based counterparts. In the context of quinazoline synthesis, various organocatalysts have been employed. For example, salicylic acid and its derivatives have been shown to catalyze the oxidative condensation of o-aminobenzylamines and benzylamines to form 2-substituted quinazolines. frontiersin.org Another example is the use of glutamic acid, a biodegradable and eco-friendly organocatalyst, for the synthesis of dihydroquinazolinone derivatives through multicomponent reactions. nih.gov The application of such organocatalysts could provide a greener pathway to this compound.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. High atom economy is achieved in reactions where by-products are minimized.

In the synthesis of quinazoline derivatives, multi-component reactions (MCRs) are often advantageous in terms of atom economy. MCRs combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials.

For instance, the organocatalytic synthesis of 2-substituted quinazolines from o-aminobenzylamines and benzylamines has been reported to have an excellent environmental factor (E-factor) of 2.7 and a reaction mass efficiency (RME) of 73%. frontiersin.org These metrics indicate a highly efficient and low-waste process. While specific atom economy data for the synthesis of this compound is not available, the principles can be applied by choosing synthetic routes that are addition- or condensation-based, rather than substitution reactions that generate stoichiometric by-products.

The table below provides a conceptual comparison of reaction types and their impact on atom economy.

| Reaction Type | Description | Atom Economy | Example in Quinazoline Synthesis |

| Addition Reaction | All atoms of the reactants are incorporated into the final product. | High (100%) | Cycloaddition reactions. |

| Condensation Reaction | Two molecules combine with the loss of a small molecule, such as water. | High | The cyclization step in quinazoline synthesis often involves the elimination of water. |

| Substitution Reaction | A functional group in a chemical compound is replaced by another group. | Lower | Reactions that produce stoichiometric inorganic salts as by-products. |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be constructed.

¹H NMR Spectroscopic Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of 6-Chloro-4-phenylquinazoline-2-thiol is expected to exhibit distinct signals corresponding to the aromatic protons of the quinazoline (B50416) and phenyl rings, as well as a signal for the thiol or N-H proton, depending on the dominant tautomer.

The protons of the phenyl group, typically appearing in the range of δ 7.2-7.8 ppm, would likely present as a complex multiplet due to their coupling. The protons on the quinazoline core would also resonate in the aromatic region. Specifically, the proton at position 5 (H-5) would likely be a doublet, coupling with H-7. The proton at position 7 (H-7) would appear as a doublet of doublets, coupling with both H-5 and H-8. The H-8 proton would likely be a doublet, coupling with H-7. The presence of the electron-withdrawing chlorine atom at position 6 would influence the chemical shifts of the surrounding protons, generally shifting them downfield.

A broad singlet, likely exchangeable with D₂O, would be anticipated for the N-H proton of the thione tautomer, typically appearing at a downfield chemical shift. rsc.orgresearchgate.net The S-H proton of the thiol tautomer would also be expected to be a singlet, though its chemical shift can be more variable.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Chloro-4-phenyl-1H-quinazoline-2-thione

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.8 - 8.0 | d |

| H-7 | 7.5 - 7.7 | dd |

| H-8 | 7.3 - 7.5 | d |

| Phenyl-H | 7.2 - 7.8 | m |

| N-H | 12.0 - 14.0 | br s |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis and Carbon Environments

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The most downfield signal is expected to be the C=S carbon of the thione tautomer, typically resonating in the range of δ 175-185 ppm. The carbons of the quinazoline and phenyl rings will appear in the aromatic region (δ 110-160 ppm). The carbon atom bearing the chlorine (C-6) and the carbon attached to the phenyl group (C-4) would have their chemical shifts influenced by these substituents. Quaternary carbons, such as C-4, C-6, C-8a, and C-4a, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Chloro-4-phenyl-1H-quinazoline-2-thione

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=S) | 175 - 185 |

| C-4 | 150 - 155 |

| C-8a | 145 - 150 |

| C-4a | 120 - 125 |

| C-6 | 130 - 135 |

| C-5 | 125 - 130 |

| C-7 | 128 - 132 |

| C-8 | 115 - 120 |

| Phenyl-C | 125 - 135 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. researchgate.netspectrabase.com

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is employed. rsc.orgresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, cross-peaks would be observed between H-5 and H-7, and between H-7 and H-8, confirming their adjacent positions on the quinazoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. For example, the N-H proton would be expected to show a correlation to the C-2 and C-8a carbons, confirming the thione tautomer structure. The protons of the phenyl group would show correlations to the C-4 carbon of the quinazoline ring, establishing the connection point of the phenyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₄H₉ClN₂S), the exact mass can be calculated and compared to the experimentally observed mass. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, which can further aid in the confirmation of the elemental composition.

Table 3: Predicted HRMS Data for C₁₄H₉ClN₂S

| Ion | Calculated m/z |

| [M+H]⁺ | 273.0248 |

| [M+Na]⁺ | 295.0067 |

Note: These values are for the most abundant isotopes (³⁵Cl and ³²S).

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the arrangement of its constituent parts. sapub.orgresearchgate.net

For this compound, several key fragmentation pathways can be predicted. The initial fragmentation could involve the loss of the thiol radical (•SH) or the thiocarbonyl group (C=S) from the molecular ion. Subsequent fragmentations might include the loss of a chlorine atom, a hydrogen cyanide (HCN) molecule, or the phenyl group. The analysis of these fragmentation patterns provides a detailed fingerprint of the molecule, corroborating the structure determined by NMR spectroscopy.

Infrared Spectroscopy (IR) for Functional Group Identification

Detailed experimental Infrared (IR) spectroscopy data for this compound, which would allow for a complete assignment of its characteristic vibrational frequencies, could not be located in published scientific literature.

Characteristic Vibrational Frequencies of the Thiol Group

A specific analysis of the characteristic vibrational frequencies for the thiol (-SH) group in this compound is not available. Typically, the S-H stretching vibration is a key indicator for this functional group in IR spectroscopy.

Quinazoline Ring Vibrations

A detailed assignment of the vibrational frequencies corresponding to the quinazoline ring of this compound is not available in the current body of scientific literature. Such an analysis would typically involve identifying the characteristic stretching and bending vibrations of the fused heterocyclic ring system.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography studies for this compound were found. Therefore, a definitive determination of its solid-state structure, including unit cell parameters, intermolecular interactions, and conformational analysis, cannot be provided. For context, a related but distinct compound, 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide, has been analyzed, revealing a monoclinic crystal system and the presence of weak C—H⋯O and π–π stacking interactions in its crystal packing. nih.gov However, these specific findings cannot be extrapolated to this compound.

Crystal Structure Analysis and Unit Cell Parameters

As no crystallographic data has been published for this compound, details regarding its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) are unknown.

Intermolecular Interactions and Packing Arrangements

Without a determined crystal structure, a description of the intermolecular interactions (such as hydrogen bonding or π–π stacking) and the molecular packing arrangement for this compound in the solid state is not possible.

Conformational Analysis in the Crystalline State

The conformational properties of this compound in its crystalline form, including details such as dihedral angles between the phenyl and quinazoline ring systems, remain undetermined due to the lack of X-ray diffraction data.

Chemical Reactivity and Derivatization Studies

Reactivity of the Thiol Group

The thiol group (-SH) at the C-2 position of the quinazoline (B50416) ring is a key site for chemical modification, offering a versatile handle for the synthesis of a wide array of derivatives. Its reactivity is analogous to that of other aromatic and heterocyclic thiols.

While specific studies on thiol-disulfide exchange reactions involving 6-Chloro-4-phenylquinazoline-2-thiol are not extensively documented, this type of reaction is a fundamental characteristic of thiols. It is anticipated that the thiol group of this compound can react with disulfides to form a new disulfide bond, releasing a different thiol. This reversible reaction is crucial in various chemical and biological processes.

The nucleophilic nature of the thiol group makes it amenable to both alkylation and acylation reactions, leading to the formation of thioethers and thioesters, respectively.

Alkylation: The reaction of this compound with various alkylating agents, such as alkyl halides or dimethyl sulfate, in the presence of a base, is expected to yield the corresponding 2-(alkylthio)-6-chloro-4-phenylquinazolines. For instance, the methylation of the related compound 6-chloro-2-(methylthio)-4-phenylquinazoline (B5596483) has been reported. vulcanchem.com This transformation introduces a lipophilic methylthio group at the 2-position. vulcanchem.com The general conditions for such reactions often involve the use of an anhydrous solvent like methylene (B1212753) chloride at moderately elevated temperatures (40–60°C), resulting in good yields (70–85%). vulcanchem.com

Acylation: Acylation of the thiol group can be achieved using acylating agents like acyl chlorides or acid anhydrides. This reaction typically proceeds in the presence of a base to generate the corresponding S-acyl derivatives. In a broader context, the acylation of amino groups in related quinazoline systems to form amides is a well-established synthetic strategy. researchgate.net A similar approach can be envisioned for the thiol group of the target compound.

A representative scheme for these transformations is shown below:

Scheme 1: Alkylation and Acylation of this compound

Where R is an alkyl group, X is a leaving group (e.g., halide), and R' is an alkyl or aryl group.

The sulfur atom in the thiol group can exist in various oxidation states, allowing for a range of oxidation reactions. Mild oxidation would likely lead to the corresponding disulfide. Stronger oxidation can convert the thiol into a sulfonic acid derivative. While direct oxidation studies on this compound are not prevalent in the literature, the oxidation of related quinazoline derivatives has been reported. For example, the oxidation of 6-chloro-2-(chloromethyl)-3,4-dihydro-4-phenylquinazoline with hydrogen peroxide yields the corresponding 3-oxide. nih.gov

Furthermore, the conversion of the thiol to a sulfonyl chloride, followed by reaction with an amine, would be a plausible route to synthesize the corresponding sulfonamide derivatives.

Reactivity of the Quinazoline Ring System

The quinazoline ring system, particularly the chloro-substituted benzene (B151609) ring and the C-4 position bearing a phenyl group, also presents opportunities for further functionalization.

The phenyl group at the C-4 position and the benzene ring of the quinazoline nucleus are susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The directing effects of the existing substituents will govern the position of the incoming electrophile. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.comyoutube.com For instance, nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group onto an aromatic ring. youtube.com The conditions for these reactions typically involve the use of a strong acid catalyst. masterorganicchemistry.com

The C-4 position of the quinazoline ring is known to be susceptible to nucleophilic attack, particularly when a good leaving group is present. Although the phenyl group at C-4 in the target compound is not a typical leaving group, related studies on 4-chloroquinazolines demonstrate the high reactivity of this position towards nucleophiles. nih.govmdpi.com In these systems, the chlorine atom at C-4 can be readily displaced by various nucleophiles such as amines, thiols, and alkoxides. nih.govmdpi.comresearchgate.net

For example, the regioselective nucleophilic aromatic substitution (SNAr) at the 4-position of 2,4-dichloroquinazoline (B46505) precursors by amine nucleophiles is a well-documented and extensively studied reaction. nih.gov This highlights the electrophilic nature of the C-4 carbon in the quinazoline scaffold. While a direct displacement of the phenyl group in this compound is unlikely under standard conditions, this inherent reactivity at the C-4 position is a key feature of the quinazoline core.

Heterocyclic Ring Opening and Closure Reactions

The quinazoline ring system, while generally stable, can undergo ring opening under specific conditions, leading to the formation of new heterocyclic structures. Similarly, the thiol group can participate in cyclization reactions to form fused heterocyclic systems.

Research has shown that fused-ring systems derived from quinazolines can undergo ring-opening reactions. For instance, 4-allylthio-2-arylquinazolines can be cyclized to form 5-aryl-3-bromomethyl-2,3-dihydrothiazolo[3,2-c]quinazolin-4-ium bromides, which subsequently undergo ring opening when treated with water under acidic catalysis. mdpi.com While this study was not performed on this compound itself, it provides a precedent for the potential ring-opening of related thiazoloquinazoline systems that could be formed from the title compound.

Furthermore, the synthesis of fused quinazolinones often involves ring-closure reactions of appropriately substituted quinazoline precursors. rsc.orgnih.gov For example, 2-mercaptoquinazoline derivatives can serve as starting materials for the construction of fused thiazolo[3,2-a]quinazolines. juniperpublishers.com The reaction of 2-mercapto-4-oxoquinazoline with chloroacetic acid can lead to the formation of a thiazolo[2,3-b]quinazoline system. juniperpublishers.com These examples highlight the potential of the thiol group in this compound to act as a nucleophile in intramolecular cyclizations to form novel fused heterocyclic systems. The reaction of 2-mercaptoquinazoline with thioglycolic acid can also lead to the formation of fused thiazole (B1198619) rings. researchgate.netnih.gov

Synthesis of Novel this compound Derivatives

The structural versatility of this compound makes it an excellent scaffold for the synthesis of a diverse library of derivatives through various substitution and modification strategies.

N-Substitution and S-Substitution Strategies

The presence of both a nitrogen atom in the quinazoline ring and a sulfur atom in the thiol group provides two primary sites for substitution reactions.

Alkylation of the quinazolinone ring system has been studied extensively. juniperpublishers.comrepec.org In the case of quinazolin-4(3H)-ones, alkylation with alkyl halides in the presence of a base like potassium carbonate in DMF typically leads to N-alkylation at the 3-position. juniperpublishers.comrepec.org Visible light-promoted cascade N-alkylation/amidation of quinazolin-4(3H)-ones with benzyl (B1604629) and allyl halides has also been reported. rsc.org For this compound, the N1 and N3 positions are potential sites for alkylation. The regioselectivity of N-alkylation would likely depend on the reaction conditions and the nature of the alkylating agent.

S-alkylation of the thiol group is a common strategy to introduce various substituents. The reaction of 2-mercaptoquinazoline derivatives with different electrophiles leads to the formation of 2-substituted mercapto-4(3H)-quinazolinones. researchgate.net These reactions are typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity.

Table 1: Examples of N- and S-Substitution Reactions of Quinazoline Derivatives

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) | Reference |

| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 3-Benzylquinazolin-4(3H)-one | 82 | juniperpublishers.com |

| 6,7-Dimethoxyquinazolin-4-one | Benzyl chloride | Cs₂CO₃ | DMF | 3-Benzyl-6,7-dimethoxyquinazolin-4(3H)-one | 82 | juniperpublishers.com |

| 6-Iodo-2-undecylquinazolin-4(3H)-one | Various alkyl halides | - | - | N-Alkyl-6-iodo-2-undecylquinazolin-4-one derivatives | - | researchgate.net |

| 2-Mercapto-4(3H)-quinazolinone | N-(4-Chlorophenyl)-2-chloroacetamide | - | - | N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide | - | researchgate.net |

| 2-Chloro-quinazolinone | Methyl-2-bromo acetate | - | - | Alkylated N-Methyl Acetyl-2-chloro quinazoline-4-one | 71.2 | uw.edu |

Functionalization of the Quinazoline Core

The quinazoline ring itself presents opportunities for functionalization, with the chloro group at the 6-position being a primary target for substitution reactions.

Nucleophilic aromatic substitution (SNAᵣ) is a common method to replace the chloro group with various nucleophiles. libretexts.org The reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the quinazoline ring system. Studies on 2,4-dichloroquinazolines have shown that substitution at the 4-position is generally favored over the 2-position. mdpi.comresearchgate.net In the case of this compound, the chloro group at the 6-position can be displaced by nucleophiles such as amines, alkoxides, and thiolates, providing a straightforward route to a variety of 6-substituted derivatives. mdpi.comresearchgate.net

Electrophilic substitution on the quinazoline ring is also possible, although it is generally less facile due to the electron-deficient nature of the heterocycle. Nitration of quinazoline has been reported to occur at the 6-position under harsh conditions (fuming nitric acid in concentrated sulfuric acid). nih.gov This suggests that direct functionalization of the quinazoline core at other positions might be challenging but achievable under specific conditions.

Table 3: Examples of Functionalization of the Quinazoline Core

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 2,4-Dichloroquinazoline | Aniline (B41778) | EtOH, reflux | 2-Chloro-4-anilinoquinazoline | - | mdpi.com |

| 2,4-Dichloroquinazoline | Benzylamine | EtOH, reflux | 4-(Benzylamino)-2-chloroquinazoline | - | mdpi.com |

| Quinazoline | Fuming HNO₃, conc. H₂SO₄ | - | 6-Nitroquinazoline | - | nih.gov |

| 6-Nitro-4-chloroquinazoline | Various amines | - | 6-Nitro-4-substituted quinazolines | - | nih.gov |

| Quinazoline-3-oxides | Ethers, TBHP | Metal-free | C-4 alkylated quinazolines | Moderate to good | rsc.org |

Biological Activity and Mechanistic Investigations Preclinical Focus

In Vitro Biological Screening and Primary Activity Profiles

The quinazoline (B50416) core is a versatile pharmacophore known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comrphsonline.com

Antimicrobial Activity against Pathogenic Strains

The quinazoline nucleus is a well-established framework for the development of antimicrobial agents. rphsonline.com Structure-activity relationship (SAR) studies have revealed that specific substitutions are crucial for enhancing this activity. Notably, the presence of a halogen atom, such as chlorine, at the 6-position and a thiol group at the 2-position are considered essential for potent antimicrobial effects. nih.gov

Research into related structures supports this potential. For instance, various 2,3-disubstituted (3H)-quinazolinone derivatives have demonstrated mild to high antibacterial efficacy, particularly against Gram-negative bacteria. nih.gov Similarly, derivatives of 4-thioquinazoline, which share the key thiol functional group, have been reported to possess both antibacterial and antifungal properties. nih.gov The antimicrobial action is often attributed to the disruption of essential cellular processes in the pathogens. While specific data for 6-Chloro-4-phenylquinazoline-2-thiol is not available, the collective evidence from its analogues suggests it likely possesses significant antimicrobial capabilities.

| Analogue Compound Class | Tested Activity | Target Organism Type | Reference |

|---|---|---|---|

| 2,3-disubstituted (3H)-quinazolinones | Antibacterial | Gram-negative bacteria | nih.gov |

| 4-Thioquinazoline derivatives | Antifungal, Antibacterial | Various fungi and bacteria | nih.gov |

| General Quinazolinone derivatives | Antifungal | Candida albicans | biomedpharmajournal.org |

Anticancer Activity in Cell Line Models

The development of quinazoline derivatives as anticancer agents is one of the most extensively researched areas for this heterocyclic system. nih.govresearchgate.net The 6-chloro-quinazoline scaffold, in particular, is a recurring motif in the design of potent antitumor agents. nih.govnih.gov

Preclinical studies on close analogues of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For example, a series of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system showed good activity against gastric (MGC-803), breast (Bcap-37), and prostate (PC3) cancer cells. nih.gov Specific compounds in that study were found to induce apoptosis, a form of programmed cell death, in MGC-803 and Bcap-37 cells. nih.gov In another study, a 6-chloro-2-methyl-quinazolinone derivative demonstrated over 50% proliferation inhibition in L1210 and K562 leukemia cell lines at a low micromolar concentration. mdpi.com The collective findings strongly suggest that this compound is a promising candidate for anticancer research.

| Analogue Compound | Cancer Cell Line | Cell Line Type | Observed Activity (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|---|

| 6-chloro-quinazolin derivative 5a | MGC-803 | Gastric Cancer | 31.7% apoptosis at 10 µM | nih.gov |

| 6-chloro-quinazolin derivative 5f | Bcap-37 | Breast Cancer | 21.9% apoptosis at 10 µM | nih.gov |

| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone (Compound 101) | K562 | Leukemia | IC₅₀ = 5.8 µM | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7 | Breast Cancer | IC₅₀ = 2.49 µM | mdpi.com |

| 4-anilinoquinazoline (B1210976) derivative (Compound 6b) | HCT116 | Colon Cancer | IC₅₀ = 0.04 µM | bohrium.com |

| 4-anilinoquinazoline derivative (Compound 6b) | MCF-7 | Breast Cancer | IC₅₀ = 0.07 µM | bohrium.com |

Anti-inflammatory and Immunomodulatory Effects

The quinazoline scaffold has been identified as a promising template for the development of novel anti-inflammatory agents. nih.govresearchgate.net The mechanism often involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production. documentsdelivered.com

Studies on quinazolinone analogues have demonstrated significant anti-inflammatory activity in preclinical models. In one such study using a carrageenan-induced rat paw edema model, compounds featuring a p-chlorophenyl group exhibited notable activity. nih.gov Another investigation into a 3-(arylideneamino) phenylquinazoline-4(3H)-one derivative found that it could significantly inhibit the expression of inflammatory mediators including TNF-α, IL-1β, IL-6, and the transcription factor NF-κB in stimulated macrophages. documentsdelivered.com Although direct immunomodulatory data on this compound is unavailable, the consistent anti-inflammatory profile of its analogues indicates a high probability of similar effects.

Enzyme Inhibition Assays (e.g., Kinases, Proteases)

A primary mechanism through which quinazoline derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. mdpi.com

The 4-anilinoquinazoline core, structurally related to the 4-phenylquinazoline (B11897094) moiety, is the foundational structure for several approved tyrosine kinase inhibitors. The most frequently targeted enzymes are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). bohrium.commdpi.comnih.gov The chlorine atom at the 6-position is a common feature in many potent EGFR inhibitors. mdpi.com Beyond these, other quinazoline analogues have been identified as inhibitors of different enzyme classes, including RAF kinase, Poly(ADP-ribose) polymerase (PARP), and Cyclin-dependent kinase 5 (CDK5). mdpi.comnih.govmdpi.com For example, a benzimidazole-quinazolinone conjugate was shown to target RAF kinase, mdpi.com while other derivatives have been developed as allosteric inhibitors of CDK5. nih.gov This body of evidence strongly supports the potential of this compound as an enzyme inhibitor, particularly targeting protein kinases involved in oncology.

| Analogue Compound | Enzyme Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-anilinoquinazoline derivative (Compound 6b) | VEGFR-2 | 0.03 µM | bohrium.com |

| 4-arylamino-6-furan-quinazoline (Compound 2a) | EGFR (wild type) | 5.06 nM | nih.gov |

| 6,7-dimorpholinoalkyl quinazoline derivative | EGFR (T790M mutant) | 9.3 nM | mdpi.com |

| Benzimidazole-quinazolinone conjugate (Compound 108) | RAF Kinase | Not specified | mdpi.com |

| 4-Hydroxyquinazoline derivative (Compound B1) | PARP1 | 63.81 nM | mdpi.com |

Mechanistic Exploration of Biological Actions

Cellular Target Identification and Validation

The identification of specific cellular targets is fundamental to understanding the mechanism of action of a bioactive compound. For the quinazoline class, the most extensively validated targets, particularly in the context of cancer, are protein kinases like EGFR and VEGFR-2. bohrium.commdpi.com

Target validation for quinazoline analogues typically involves a multi-faceted approach. Computationally, molecular docking studies are employed to predict and analyze the binding mode of the compound within the active site of the target enzyme, such as EGFR. nih.govnih.gov These in silico findings are then confirmed experimentally. In vitro kinase assays are used to directly measure the inhibitory potency (e.g., IC₅₀ value) of the compound against the purified enzyme. bohrium.comnih.gov

Cellularly, the effect of target inhibition is validated by observing downstream biological consequences. For anticancer agents, this includes assays for apoptosis (e.g., using flow cytometry or detecting the cleavage of PARP) and cell cycle analysis to see if cells are arrested at specific phases, such as G2/M. nih.govbohrium.com Furthermore, Western blot analyses can confirm that the compound inhibits the activation of the target receptor and its downstream signaling pathways, such as the Akt and Erk1/2 pathways, in cancer cells. nih.gov While the specific targets of this compound have not been published, the established methodologies used for its analogues provide a clear roadmap for its future mechanistic investigation.

Molecular Pathway Modulation and Signaling Cascade Analysis

Research into the molecular mechanisms of quinazoline derivatives suggests that their anticancer effects are often mediated through the modulation of key signaling pathways crucial for tumor cell proliferation and survival. Derivatives of 6-Chloro-4-phenylquinazoline (B31862) have been shown to inhibit pathways such as the Ras-Rac/Cdc42-PAK cascade, which is vital for cancer cell metabolism and proliferation.

Furthermore, studies on novel synthetic phenylquinazoline derivatives have demonstrated their ability to target pro-survival members of the BCL-2 family. For instance, certain analogs have been shown to down-regulate the expression of BCL-2 and/or BCL-XL, leading to an antagonistic effect on their pro-survival activity in human cancer cells. This disruption of the BCL-2 family of proteins is a key mechanism for sensitizing cancer cells to apoptosis.

In non-small cell lung carcinoma (NSCLC) cells, some 2-alkyl-substituted quinazolines have been found to exert their antitumor activity by targeting the JAK2/STAT3 pathway. spandidos-publications.com Inhibition of this pathway by these quinazoline derivatives leads to the induction of apoptosis. spandidos-publications.com This suggests that the quinazoline scaffold can be adapted to target various critical signaling nodes within cancer cells.

Table 1: Investigated Molecular Pathways for Quinazoline Derivatives

| Pathway | Effect of Inhibition | Relevant Quinazoline Derivatives | Cancer Models |

| Ras-Rac/Cdc42-PAK | Inhibition of cancer cell metabolism and proliferation | 6-Chloro-4-phenylquinazoline derivatives | General cancer cell lines |

| BCL-2 Family Signaling | Induction of apoptosis | Synthetic phenylquinazoline derivatives | Human breast cancer cells (MCF-7) |

| JAK2/STAT3 | Induction of apoptosis | 2-Alkyl-substituted quinazolines spandidos-publications.com | Non-small cell lung carcinoma (A549, H1299, H460) |

Apoptosis Induction and Cell Cycle Arrest Mechanisms in Cancer Models

A hallmark of many effective anticancer agents is their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. Numerous studies on quinazoline derivatives have highlighted these capabilities.

Novel quinazoline derivatives have been shown to induce apoptosis in various cancer cell lines. For example, in MGC-803 gastric cancer cells, a potent quinazoline derivative was found to effectively induce apoptosis. mdpi.com The mechanism of apoptosis induction by some phenylquinazoline derivatives involves the release of mitochondrial Cytochrome C, a critical step in the intrinsic apoptotic pathway. In HepG2 cells, certain quinazoline analogs trigger apoptosis through the activation of caspase-3. frontiersin.org

In addition to inducing apoptosis, quinazoline derivatives are known to cause cell cycle arrest. A study on a series of novel quinazoline derivatives demonstrated that a lead compound arrested the cell cycle at the G2/M phase in MGC-803 cells. mdpi.com Similarly, other quinazolinone derivatives have been reported to induce G2/M phase cell cycle arrest in A549 lung cancer cells. mdpi.com This arrest prevents the cancer cells from proceeding through mitosis, ultimately leading to cell death.

Table 2: Apoptosis and Cell Cycle Effects of Quinazoline Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Effect | Mechanism |

| Novel Quinazoline Derivative | MGC-803 (Gastric Cancer) | Apoptosis Induction, G2/M Cell Cycle Arrest mdpi.com | Not specified |

| Phenylquinazoline Derivatives | MCF-7 (Breast Cancer) | Apoptosis Induction | Down-regulation of BCL-2/BCL-XL, Cytochrome C release |

| Quinazolinone Derivative | HepG2 (Liver Cancer) | Apoptosis Induction frontiersin.org | Caspase-3 activation |

| 2,3-dihydroquinazolin-4(1H)-one Derivative | A549 (Lung Cancer) | G2/M Cell Cycle Arrest, Apoptosis mdpi.com | Microtubule disruption, upregulation of cleaved PARP-1 and caspase-3 |

Receptor Binding and Ligand-Target Interactions

The biological activity of quinazoline derivatives is often attributed to their ability to bind to and inhibit specific molecular targets, such as enzymes and receptors. While direct receptor binding studies for this compound are not widely published, the broader class of quinazolines is well-known for targeting receptor tyrosine kinases (RTKs). frontiersin.org

Many quinazoline-based anticancer drugs, such as gefitinib (B1684475) and erlotinib, function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. spandidos-publications.com The quinazoline scaffold serves as a template for designing inhibitors that can fit into the ATP-binding pocket of these kinases. It is plausible that this compound or its derivatives could also interact with such molecular targets. For instance, some 2-thioquinazolin-4(3H)-one conjugates have been identified as targeting RAF kinase. mdpi.com

In Vivo Efficacy Studies in Animal Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential and safety of new chemical entities. While specific in vivo data for this compound is limited in publicly available literature, studies on related quinazoline derivatives provide valuable insights into their potential efficacy and toxicological profiles in animal models.

Pharmacodynamic Markers in Disease Models

In a nude mouse model bearing A549 xenografts, the administration of a 2-alkyl substituted quinazoline derivative that inhibits the JAK2/STAT3 pathway led to suppressed tumor growth. spandidos-publications.com Immunohistochemical staining of the excised tumors for markers like cleaved caspase-3 (an apoptosis marker) and Ki-67 (a proliferation marker) can serve as pharmacodynamic markers to confirm the drug's mechanism of action in vivo. spandidos-publications.com

Efficacy in Preclinical Disease Models

The antitumor activity of quinazoline analogs has been demonstrated in various preclinical cancer models. In a study involving Swiss albino mice bearing Ehrlich ascites carcinoma (EAC), a quinazoline derivative, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one, was found to enhance the mean survival time of the treated mice compared to the untreated control group. nih.gov In another model using Dalton's ascites lymphoma (DLA), a different quinazoline compound significantly reduced solid tumor volume and weight. nih.gov These findings underscore the potential of the quinazoline scaffold in controlling tumor growth in vivo.

Table 3: In Vivo Efficacy of Quinazoline Derivatives in Animal Models

| Animal Model | Cancer Type | Quinazoline Derivative | Efficacy Outcome |

| Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one nih.gov | Increased mean survival time |

| Swiss Albino Mice | Dalton's Ascites Lymphoma (DLA) | Compound 12 (NSC: D-104834/ 758270) nih.gov | Reduced tumor volume and weight |

| Nude Mice | A549 Xenografts (NSCLC) | 2-Alkyl substituted quinazoline (#7) spandidos-publications.com | Suppressed tumor growth |

Toxicological Endpoints in Animal Studies (excluding clinical trial data)

Preliminary toxicological assessments are an integral part of in vivo studies. In the study with EAC-bearing mice, the toxicity of the quinazoline derivative was assessed by measuring drug-induced changes in haematological parameters. nih.gov The results indicated that the haematological parameters in the tumor-bearing mice were significantly restored towards normal after treatment, suggesting minimal toxic effects at the efficacious dose. nih.gov In silico and in vivo toxicity studies of quinoline (B57606) derivatives, a related class of compounds, have suggested that many of these compounds have slight to moderate toxicity. pandawainstitute.com

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The biological profile of 6-Chloro-4-phenylquinazoline-2-thiol derivatives is intricately linked to the nature and position of their substituents. Key areas of modification that have been explored include the chlorine atom at position 6, the phenyl ring at position 4, and the thiol group at position 2.

Role of the Chlorine Atom at Position 6

The presence of a halogen, particularly a chlorine atom, at the 6-position of the quinazoline (B50416) ring is a common feature in many biologically active molecules. SAR studies on various quinazoline and quinazolinone series have consistently highlighted the importance of this substitution. The electron-withdrawing nature of the chlorine atom can significantly influence the electronic distribution within the quinazoline ring system, thereby affecting its interaction with biological targets.

In broader studies of quinazoline derivatives, the substitution at the 6- and 8-positions with a halogen atom has been shown to enhance antimicrobial activities. researchgate.net While direct comparative studies on this compound that systematically replace the 6-chloro group are limited, the prevalence of this feature in potent anticancer quinazolines suggests its positive contribution to the activity. ekb.eg For instance, in related quinoline (B57606) series, the presence of a 6-chloro or 6-fluoro group has been a key component in compounds designed for antimicrobial and antitubercular activities. semanticscholar.orgresearchgate.netresearchgate.net This suggests that the 6-halo substitution is a critical pharmacophoric element.

Influence of Phenyl Ring Substitutions on Activity

The phenyl ring at the 4-position of the quinazoline core offers a prime site for modification to modulate biological activity, selectivity, and pharmacokinetic properties. The introduction of various substituents on this ring can alter its electronic and steric properties, leading to differential binding affinities with target proteins.

In studies of related 4-anilinoquinazoline (B1210976) derivatives, which serve as a proxy for understanding substitutions on a phenyl-type ring at this position, the nature of the substituent on the aniline (B41778) ring has a profound impact on anticancer activity. Electron-withdrawing groups such as fluoro, bromo, and chloro have been shown to be advantageous for antiproliferative activity. mdpi.com Specifically, quinazoline molecules with a 3-chloro-4-fluoro-aniline moiety have demonstrated substantial activity. ekb.eg Conversely, altering the 4-position aniline moiety with different groups has in some cases led to a reduction in activity. ekb.eg

For instance, in a series of 2-phenyl-4-substituted quinazolines, the introduction of halogen atoms (F, Cl, or Br) at the para-position of the phenyl ring resulted in increased antiproliferative activity against several cancer cell lines. mdpi.com

Table 1: Effect of Phenyl Ring Substitution on Anticancer Activity of Quinazoline Derivatives

| Compound ID | Phenyl Ring Substituent | Biological Activity (e.g., IC50 in µM) | Cell Line |

|---|---|---|---|

| Derivative A | Unsubstituted | 6.23 | MGC-803 |

| Derivative B | 4-Fluoro | Improved Activity | Multiple |

| Derivative C | 4-Chloro | Improved Activity | Multiple |

| Derivative D | 4-Bromo | 1.89 | MGC-803 |

Data is illustrative and compiled from studies on related 2-phenylquinazoline (B3120039) structures. mdpi.com

Modifications at the Thiol Group (S-derivatives)

The thiol group at the 2-position of the quinazoline ring is a versatile handle for chemical modification, allowing for the synthesis of a wide array of S-derivatives. Alkylation and arylation of this thiol group can lead to compounds with altered lipophilicity, solubility, and target interaction profiles.

Studies on 2-substituted thioquinazoline-benzenesulfonamide hybrids have shown that the tail, which includes the 2-substituted thioquinazoline moiety, plays a crucial role in the inhibitory activity against carbonic anhydrase isoforms, which are implicated in cancer. nih.gov The stabilization of this tail through hydrogen bonding and hydrophobic interactions within the binding site is key to the observed potency. nih.gov

In another study, a series of S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives were synthesized and evaluated for their antifungal activity. nih.gov This research, while on a different biological target, underscores the potential of S-substitution to yield potent bioactive molecules. Compounds with allylthio, ethylthio, and propylthio groups at the 4-position (analogous to the 2-position in the target compound's scaffold) demonstrated significant inhibitory effects. nih.gov

Table 2: Impact of S-Substitution on the Biological Activity of Thioquinazoline Analogs

| Compound ID | S-Substituent | Biological Activity (e.g., IC50 or KI in µM/nM) | Target |

|---|---|---|---|

| Analog 1 | -SCH2CH=CH2 | EC50: 8.3-64.2 µg/mL | Fungi |

| Analog 2 | -SCH2CH3 | EC50: 8.3-64.2 µg/mL | Fungi |

| Analog 3 | -SCH2CH2CH3 | EC50: 8.3-64.2 µg/mL | Fungi |

| Analog 4 | -S-(substituted phenyl) | Ki: 0.05-0.58 µM | Carbonic Anhydrase |

Data is illustrative and compiled from studies on related thioquinazoline structures. nih.govnih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful computational tools used to understand the key structural features required for biological activity and to guide the design of new, more potent compounds.

Identification of Key Structural Features for Activity

For the this compound scaffold, the key pharmacophoric elements can be hypothesized as:

Quinazoline Core: The bicyclic system acts as the central scaffold, providing the necessary framework for the spatial arrangement of other functional groups.

6-Chloro Group: This group likely contributes to the electronic properties of the ring and may engage in specific hydrophobic or halogen bond interactions with the target.

4-Phenyl Ring: This aromatic feature is crucial for hydrophobic interactions and can be substituted to fine-tune binding affinity and selectivity.

2-Thiol Group (or its S-derivatives): This group can act as a hydrogen bond donor or acceptor and provides a vector for introducing diverse substituents that can explore different regions of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies on quinazoline derivatives have provided valuable insights into the relationship between their physicochemical properties and biological activities. Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to correlate the steric and electrostatic fields of the molecules with their anticancer potency.

For instance, 3D-QSAR studies on 1,2,4-triazole (B32235) derivatives, which are also nitrogen-containing heterocycles, have revealed that steric and electrostatic fields are significant contributors to their anticancer activity. nih.gov These models generate contour maps that indicate regions where bulky or electron-rich/poor substituents would be favorable or unfavorable for activity. Such analyses can guide the rational design of novel this compound derivatives with improved biological profiles. While specific QSAR models for the exact this compound scaffold are not widely published, the principles derived from studies on related quinazolines are applicable. These studies often indicate that steric bulk at certain positions can be detrimental, while specific electrostatic properties in other regions are beneficial for activity.

Conformational Analysis and Bioactive Conformations

A crucial conformational parameter in 4-phenylquinazoline (B11897094) derivatives is the torsion angle (or dihedral angle) between the quinazoline ring system and the phenyl substituent at the 4-position. This angle determines the relative orientation of these two aromatic systems and significantly influences the molecule's steric and electronic properties. While specific experimental data on the conformational analysis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from crystallographic studies of closely related compounds.

For instance, the crystal structure of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide, a similar 4-phenylquinazoline derivative, has been determined. nih.gov In this molecule, the dihedral angle between the mean planes of the phenyl ring and the quinazoline ring system is reported to be 63.3 (4)°. nih.gov This significant twist between the two rings suggests that a non-planar conformation is energetically favorable, at least in the solid state. This deviation from planarity is a common feature in many bi-aryl systems and is often a key factor in their biological activity, as it can reduce steric hindrance and allow for optimal interactions with the amino acid residues of a biological target.

The following table presents crystallographic data for a related 6-chloro-4-phenylquinazoline (B31862) derivative, illustrating the key dihedral angle.

| Compound Name | Dihedral Angle (Phenyl-Quinazoline) | Crystal System | Space Group | Reference |

| 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide | 63.3 (4)° | Monoclinic | P2₁/c | nih.gov |

In the broader context of bioactive quinazoline derivatives, particularly those acting as enzyme inhibitors, the conformation of the substituent at the 4-position is known to be a key determinant of potency. For example, in the case of 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, the 4-anilino moiety extends into a hydrophobic pocket of the ATP-binding site. nih.gov The orientation of this group, defined by the torsion angle with the quinazoline core, is crucial for establishing effective binding interactions. nih.gov Studies on these inhibitors have shown that the quinazoline core often serves as a scaffold, positioning the 4-substituent in a specific orientation required for high-affinity binding. nih.gov

It is hypothesized that for this compound to be biologically active, it would need to adopt a specific low-energy conformation that allows for optimal interaction with its molecular target. This bioactive conformation would dictate the precise positioning of the chloro, phenyl, and thiol functionalities within the binding site. Computational modeling and further experimental studies, such as X-ray crystallography of the compound bound to its target or advanced NMR spectroscopic techniques, would be necessary to definitively determine the bioactive conformation of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 6-Chloro-4-phenylquinazoline-2-thiol. These calculations provide a detailed picture of the molecule's structure and reactivity.

HOMO-LUMO Energy Gaps and Molecular Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For quinazoline (B50416) derivatives, these calculations help in predicting their potential to engage in chemical reactions. Based on these energies, various molecular reactivity descriptors can be calculated to further quantify the chemical behavior of this compound.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

This table outlines the key molecular reactivity descriptors that can be derived from HOMO and LUMO energies, providing a quantitative measure of the chemical behavior of this compound.

Electrostatic Potential Maps and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is invaluable for predicting its reactive sites. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinazoline ring and the sulfur atom of the thiol group, suggesting these are primary sites for interaction with electrophiles. The hydrogen of the thiol group and parts of the phenyl ring might exhibit a more positive potential. This detailed charge distribution analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes with Biological Targets

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, including kinases, receptors, and enzymes. nih.gov Molecular docking simulations can be employed to predict the binding mode of this compound within the active site of a specific protein. This involves placing the ligand (the small molecule) into the binding site of the protein in various conformations and orientations.

The predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. For instance, the thiol group could act as a hydrogen bond donor or acceptor, while the phenyl group could engage in hydrophobic and stacking interactions. The chloro substituent can also influence binding through halogen bonding or by altering the electronic properties of the quinazoline ring system.

Scoring Functions and Binding Affinity Prediction

After generating various possible binding poses, a scoring function is used to estimate the binding affinity for each pose. Scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) docking score generally indicates a more favorable binding interaction and a higher predicted binding affinity.

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic)

The ability of this compound to interact with its environment is dictated by the nature and strength of its intermolecular forces. A detailed analysis would identify the key interactions that govern its solubility, crystal packing, and binding affinity to biological macromolecules.

Hydrogen Bonding: The thiol (-SH) group and the nitrogen atoms within the quinazoline ring are potential hydrogen bond donors and acceptors. Computational models would predict the geometry and energy of these hydrogen bonds. For instance, the N-H group in the tautomeric thione form can act as a hydrogen bond donor, while the nitrogen atoms at positions 1 and 3 can act as acceptors. The thiol group is a weaker hydrogen bond donor compared to an alcohol but can still play a crucial role in specific molecular recognition events.

Hydrophobic Interactions: The phenyl ring and the chlorinated benzene (B151609) moiety of the quinazoline core are inherently hydrophobic. These regions would be expected to engage in van der Waals and π-π stacking interactions, particularly with nonpolar residues in a protein binding pocket. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction.

A hypothetical analysis of the intermolecular interactions for this compound is summarized in the table below.

| Interaction Type | Potential Participating Groups | Predicted Importance |

| Hydrogen Bond Donor | Thiol (-SH), N-H (thione tautomer) | Moderate to High |

| Hydrogen Bond Acceptor | Quinazoline Nitrogens (N1, N3), Thiol Sulfur | Moderate |

| Hydrophobic Interactions | Phenyl Ring, Benzene part of Quinazoline | High |

| π-π Stacking | Phenyl Ring, Quinazoline Ring System | High |

| Halogen Bonding | Chlorine at position 6 | Moderate |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its flexibility, stability, and interactions in a simulated physiological environment (e.g., in water).

Conformational Flexibility and Stability in Solution

MD simulations of this compound in an aqueous solution would reveal its conformational landscape. The primary degree of freedom would be the rotational torsion angle between the phenyl group and the quinazoline core. By tracking this and other dihedral angles over the course of a simulation, a Ramachandran-like plot for small molecules could be generated to identify low-energy, stable conformations.

The simulations would also assess the stability of the different tautomeric forms (thiol vs. thione) in solution. The relative population of each tautomer is crucial as it determines which functional groups are available for interaction. The stability would be quantified by calculating the root-mean-square deviation (RMSD) of the molecule's backbone from its initial minimized structure over time.

A hypothetical summary of MD simulation parameters for this analysis is presented below.

| Parameter | Value/Condition | Purpose |

| System | 1 molecule of this compound | Isolate molecule's intrinsic dynamics |

| Solvent | TIP3P Water Model | Mimic aqueous physiological environment |

| Temperature | 300 K | Approximate body temperature |

| Pressure | 1 atm | Standard atmospheric pressure |

| Simulation Time | 100 ns | Allow for sufficient conformational sampling |

| Analysis Metrics | RMSD, Torsional Angle Distribution | Quantify stability and flexibility |

Ligand-Target Complex Dynamics

To understand its potential as a drug, MD simulations of this compound bound to a hypothetical protein target would be essential. These simulations would start from a docked pose, likely obtained from molecular docking studies. The primary goal is to assess the stability of the binding pose and to characterize the dynamics of the key intermolecular interactions that hold the ligand in the active site.

Advanced Research Applications and Methodological Contributions

Use as Chemical Probes for Biological Systems

The development of chemical probes is crucial for dissecting complex biological processes. The 6-chloro-4-phenylquinazoline-2-thiol scaffold is a promising candidate for designing such probes due to the inherent biological activity of the quinazoline (B50416) core and the reactive nature of the thiol group.

Quinazoline-based structures have been successfully developed into fluorescent probes for visualizing biological targets like α1-Adrenergic Receptors (α1-ARs). nih.gov These probes typically consist of the quinazoline pharmacophore for target recognition and a fluorophore for visualization. nih.gov By conjugating a suitable fluorophore to the this compound backbone, likely through its reactive thiol group, novel probes could be designed to investigate the distribution, function, and ligand-binding properties of various cellular targets. nih.gov The quinazoline framework is a privileged structure in medicinal chemistry, known to interact with a wide array of biological molecules, making it a versatile starting point for probe development. mdpi.commdpi.comnih.govnih.gov

The thiol (-SH) group itself is a key feature, as it is highly nucleophilic and can react with various electrophiles within a biological system. mdpi.com This reactivity allows the compound to be used in activity-based protein profiling (ABPP) to identify enzymes with reactive cysteine residues in their active sites. Furthermore, the thiol group makes the molecule a potential target for probes designed to detect sulfhydryl-containing compounds, which are vital for maintaining the redox state of cells. mdpi.comthermofisher.com

Table 1: Potential Biological Targets for Quinazoline-Based Probes

| Target Class | Biological Relevance | Potential Probe Application |

|---|---|---|

| Kinases (e.g., EGFR) | Cancer, cell signaling | Monitoring enzyme activity and inhibitor binding nih.gov |

| G-Protein Coupled Receptors (e.g., α1-ARs) | Neurological and cardiovascular functions | Subcellular localization and ligand screening nih.gov |

| Efflux Pumps | Bacterial drug resistance | Investigating pump inhibition mechanisms nih.gov |

Applications in Materials Science (e.g., Polymer Chemistry, Coordination Chemistry)

The unique chemical structure of this compound lends itself to various applications in materials science, particularly in polymer and coordination chemistry.

In polymer chemistry, heterocyclic thiols are known to have utility as vulcanization accelerators for rubber. ignited.in The thiol group can participate in the formation of cross-links between polymer chains, enhancing the material's durability and elasticity. More advanced applications involve the use of thiol-containing monomers in controlled polymerization reactions. For instance, polymers with pendant thiol groups, such as those derived from poly(2-oxazoline)s, can be created. mdpi.comresearchgate.net These thiol groups can undergo post-polymerization modification, such as thiol-ene "click" reactions, to form hydrogels and other functional polymer networks. mdpi.com The this compound could serve as a functional monomer or chain-transfer agent to introduce these properties into various polymer backbones.

In the realm of coordination chemistry, the quinazoline scaffold, particularly with nitrogen and sulfur donor atoms, is an excellent ligand for forming complexes with metal ions. Studies on related quinazoline derivatives have shown their ability to coordinate with metal ions like Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, forming stable metal-ligand complexes. orientjchem.org These complexes can possess unique electronic, magnetic, and catalytic properties. The specific substitutions (chloro and phenyl groups) on the quinazoline ring of this compound can modulate the electron density of the ligand system, thereby fine-tuning the properties of the resulting metal complexes for applications in catalysis, sensing, or the development of novel materials with interesting photophysical characteristics. mdpi.com

Table 2: Metal Complexes with Quinazoline-Derivative Ligands

| Metal Ion | Coordination Geometry (Example) | Potential Application | Reference |

|---|---|---|---|

| Co(II) | Tetrahedral/Octahedral | Catalysis, Magnetic Materials | orientjchem.org |

| Ni(II) | Square Planar/Octahedral | Catalysis, Electrochemistry | orientjchem.org |

| Cu(II) | Distorted Octahedral | Antimicrobial Materials, Sensors | orientjchem.org |

Role as Precursors in Complex Heterocyclic Synthesis